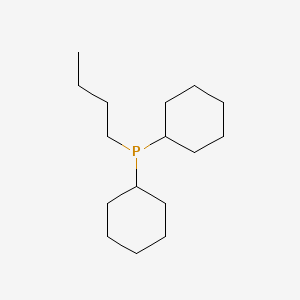

Butyldicyclohexylphosphane

Description

Evolution of Phosphine (B1218219) Ligands in Transition Metal Catalysis

The journey of phosphine ligands in transition metal catalysis began in the mid-20th century, with early examples like triphenylphosphine (B44618) demonstrating their utility in industrial processes such as hydroformylation. numberanalytics.comsioc-journal.cn Over the decades, the field has witnessed a remarkable evolution, moving from simple triarylphosphines to more complex and tailored ligand architectures. numberanalytics.comsioc-journal.cn The development of bidentate phosphine ligands like diphenylphosphinobinaphthyl (BINAP) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) marked a significant milestone, enabling more reliable and efficient coupling of a wider range of substrates, including primary amines and aryl iodides. wikipedia.org This progression was driven by the need for catalysts with higher activity, better stability, and broader functional group tolerance, leading to the design of ligands with precisely tuned electronic and steric properties. nih.gov The ability to systematically modify the substituents on the phosphorus atom has been instrumental in this advancement, allowing for the fine-tuning of catalyst performance for specific applications. tcichemicals.comrsc.org

Significance of Bulky, Electron-Rich Tertiary Phosphine Ligands in Modern Organic Synthesis

A pivotal breakthrough in catalysis was the recognition of the profound impact of bulky and electron-rich tertiary phosphine ligands. researchgate.net These ligands, characterized by large, sterically demanding groups and a high electron density on the phosphorus atom, have been found to generate exceptionally active palladium catalysts. tcichemicals.comresearchgate.net The steric bulk of these ligands promotes the crucial reductive elimination step in catalytic cycles and helps to stabilize the catalytically active monoligated palladium(0) species. tcichemicals.comnih.gov Simultaneously, their electron-donating nature enhances the rate of oxidative addition, a key activation step in many cross-coupling reactions. tcichemicals.com This combination of properties has proven to be highly effective for challenging transformations, such as the coupling of unactivated aryl chlorides, which were previously unreactive with less sophisticated catalyst systems. tcichemicals.comnih.gov The development of these ligands has significantly expanded the scope of reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, making them indispensable tools in modern organic synthesis. nih.govwikipedia.org

Overview of Butyldicyclohexylphosphane as a Preeminent Ligand Platform

This compound, also known as tert-butyldicyclohexylphosphine, is a prime example of a bulky, electron-rich tertiary phosphine ligand that has gained prominence in catalysis. lookchem.comereztech.com Its structure, featuring a phosphorus atom bonded to two cyclohexyl groups and a tert-butyl group, provides a unique combination of steric hindrance and strong electron-donating character. smolecule.com This ligand is particularly valued for its ability to enhance the catalytic activity and selectivity of metal catalysts, especially palladium, in a variety of cross-coupling reactions. lookchem.comchembk.com this compound has been successfully employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often enabling the use of milder reaction conditions and lower catalyst loadings. sigmaaldrich.comgoogle.com Its effectiveness stems from its ability to facilitate key steps in the catalytic cycle, making it a versatile and powerful tool for the synthesis of complex organic molecules. tcichemicals.comlookchem.com

Properties of this compound

This compound is a colorless liquid at room temperature. lookchem.com It is an air-sensitive compound, a common characteristic of electron-rich phosphines. lookchem.com The synthesis of this compound typically involves the reaction of chlorodicyclohexylphosphine (B95532) with tert-butyllithium (B1211817) in an inert solvent like tetrahydrofuran (B95107) (THF). uliege.be

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl(dicyclohexyl)phosphane |

| CAS Number | 93634-87-8 |

| Molecular Formula | C₁₆H₃₁P |

| Molecular Weight | 254.39 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 333.4 °C at 760 mmHg |

| Density | 0.939 g/mL at 25 °C |

| Flash Point | 162.8 °C |

Data sourced from multiple references. lookchem.comnih.govalfa-chemistry.com

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. The ³¹P NMR spectrum of this compound is a key analytical tool, providing a characteristic signal that confirms the chemical environment of the phosphorus atom. Infrared spectroscopy can also be used to identify the characteristic vibrations of the molecule. uliege.be

Research Findings on Catalytic Applications

This compound has been instrumental in advancing several types of catalytic reactions. Its bulky and electron-rich nature makes it a highly effective ligand for palladium-catalyzed cross-coupling reactions. epo.org For instance, in Suzuki-Miyaura coupling reactions, it has been shown to be a suitable ligand. google.com It is also used in Buchwald-Hartwig amination reactions, facilitating the formation of carbon-nitrogen bonds. sigmaaldrich.com Furthermore, its utility extends to other transformations such as nucleophilic substitution and olefin-related reactions. chembk.com The catalytic systems employing this compound often exhibit high performance, enabling the synthesis of a wide range of organic compounds with improved efficiency and selectivity. lookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C16H31P |

|---|---|

Molecular Weight |

254.39 g/mol |

IUPAC Name |

butyl(dicyclohexyl)phosphane |

InChI |

InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |

InChI Key |

HCBQMNULEUWRDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Butyldicyclohexylphosphane

Established Synthetic Routes to Dialkylphosphines

The synthesis of dialkylphosphines, including butyldicyclohexylphosphane, traditionally relies on a few key methodologies. One of the most common approaches involves the reaction of organometallic reagents with phosphorus halides. nih.govbeilstein-journals.org Grignard reagents (RMgX) or organolithium compounds (RLi) are frequently used to introduce alkyl groups to a phosphorus center, such as phosphorus trichloride (B1173362) (PCl₃). nih.govbeilstein-journals.orgacs.org The stepwise substitution of chlorine atoms allows for the sequential introduction of different alkyl groups. For a tertiary phosphine (B1218219) like this compound, this would involve the reaction of a cyclohexyl Grignard or lithium reagent, followed by a butylating agent.

Another established route is the reduction of phosphine oxides. nih.govacs.org This method is particularly useful as phosphine oxides are often more stable and easier to handle than their corresponding phosphines. nih.gov The synthesis of the target phosphine oxide can be achieved through various means, followed by a reduction step. Common reducing agents for this transformation include silanes and aluminum hydrides. nih.govresearchgate.net For instance, dialkylphosphine oxides can be prepared from diethyl phosphite (B83602) and an excess of an alkylating agent. acs.org The subsequent reduction yields the desired dialkylphosphine.

The alkylation of primary or secondary phosphines is also a viable method. However, the high reactivity and toxicity of starting materials like phosphine gas (PH₃) can present significant challenges. worktribe.com

A summary of common starting materials for dialkylphosphine synthesis is presented in the table below.

| Starting Material | Reagent Type | Resulting Bond Formation | Reference |

| Phosphorus trichloride (PCl₃) | Electrophilic phosphorus source | P-C | acs.orgchemrxiv.org |

| Diethyl phosphite (HP(O)(OEt)₂) | Phosphorus nucleophile precursor | P-C | acs.orgchemrxiv.org |

| Secondary phosphines (R₂PH) | Phosphorus nucleophile | P-C | nih.gov |

| Phosphine oxides (R₃P=O) | Precursor for reduction | P | nih.govacs.org |

Innovations in Carbon-Phosphorus Bond Formation for this compound Synthesis

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for creating carbon-phosphorus (C-P) bonds, which are central to the synthesis of this compound. rushim.ru These innovations often focus on catalytic processes that offer greater control and substrate scope.

Cross-coupling reactions have emerged as a powerful tool for C-P bond formation. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be employed to connect aryl or alkyl halides with phosphorus nucleophiles. google.com While often applied to the synthesis of arylphosphines, variations of these methods can be adapted for alkylphosphines. The choice of ligand for the palladium catalyst is critical in these reactions, and ironically, phosphine ligands themselves, sometimes even this compound, are used to facilitate the formation of other phosphines. ethernet.edu.et

Another innovative approach involves the hydrophosphination of alkenes. This reaction adds a P-H bond across a carbon-carbon double bond and can be catalyzed by various metals. nih.govrsc.org This method offers an atom-economical route to alkylphosphines. For the synthesis of this compound, this could theoretically involve the addition of dicyclohexylphosphine (B1630591) to butene, or butylphosphine (B8573194) to cyclohexene, although controlling selectivity can be a challenge.

Recent research has also explored photoinduced palladium catalysis for the generation of phosphorus radicals from readily available chloro-phosphine oxides or phosphates. rsc.org These radicals can then react with alkenes to form C-P bonds, offering a novel and versatile strategy for synthesizing a range of organophosphorus compounds.

Precursor Strategies for Air-Sensitive Phosphine Ligands and their In-Situ Generation

The air-sensitivity of many phosphine ligands, including this compound, presents a significant handling challenge. researchgate.netrsc.org To address this, various precursor strategies have been developed that allow for the generation of the active phosphine ligand in situ, or immediately before its use in a catalytic reaction.

One common strategy is the use of phosphine oxides as stable, air-tolerant precursors. acs.orgresearchgate.net The phosphine oxide can be stored and handled in the air, and then reduced to the active phosphine under inert conditions just prior to its application. This approach avoids the need to handle the pyrophoric phosphine directly. rsc.org

Phosphonium salts are another class of air-stable precursors. worktribe.com These salts can be conveniently prepared and isolated. Treatment with a base releases the corresponding air-sensitive secondary or tertiary phosphine in situ. worktribe.com This method provides a practical and safe way to handle and dispense otherwise reactive phosphines.

Borane (B79455) adducts of phosphines also serve as air-stable sources of the free phosphine. rsc.org The borane group protects the phosphorus lone pair from oxidation. The free phosphine can be liberated from the borane complex when needed for a reaction.

The in situ generation of phosphine ligands is particularly advantageous in high-throughput screening and catalysis, where the handling of numerous sensitive reagents would be impractical. google.com For example, palladacycles have been developed as air- and thermally stable precursors that can react with a phosphine ligand to generate a reactive L·Pd⁰ species in situ, which can then participate in a catalytic cycle. nih.gov

The table below summarizes various precursor strategies.

| Precursor Type | Advantage | Method of Generation | Reference |

| Phosphine Oxides | Air-stable solids | Reduction (e.g., with silanes, AlH₃) | acs.orgresearchgate.netrsc.org |

| Phosphonium Salts | Air-stable, odorless solids | Deprotonation with base | worktribe.com |

| Phosphine-Borane Adducts | Air-stable complexes | Displacement or reaction | nih.govrsc.org |

| Palladacycles | Air- and thermally stable | Ligand exchange | nih.gov |

Coordination Chemistry and Intrinsic Ligand Characteristics of Butyldicyclohexylphosphane

Analysis of Steric and Electronic Contributions of Butyldicyclohexylphosphane

The behavior of this compound as a ligand is primarily dictated by a combination of its steric bulk and electronic nature. These two factors are intrinsically linked and play a crucial role in determining the stability, structure, and catalytic activity of its metal complexes.

Quantitative Assessment of Steric Hindrance: Cone Angle Parameters

The steric bulk of a phosphine (B1218219) ligand is commonly quantified by its Tolman cone angle (θ). This parameter provides an effective measure of the steric hindrance imposed by the ligand around a metal center. The cone angle for this compound is significant due to the presence of two bulky cyclohexyl groups and a tert-butyl group attached to the phosphorus atom. smolecule.com While a precise, universally agreed-upon value is not consistently reported across all literature, it is recognized as a sterically demanding ligand. For comparison, similar bulky phosphines like tricyclohexylphosphine (B42057) have reported cone angles in the range of 170-180 degrees. The large cone angle of this compound plays a critical role in stabilizing metal complexes and influencing the selectivity of catalytic reactions by controlling substrate access to the metal center. smolecule.comsmolecule.com

Electronic Properties: σ-Donation and π-Acceptor Character

Phosphine ligands, including this compound, function as L-type ligands, donating a pair of electrons from the phosphorus atom to an empty d orbital of a transition metal, forming a σ-bond. libretexts.org The electron-donating ability of the phosphine is influenced by the nature of the substituents on the phosphorus atom. Alkylphosphines, such as this compound with its butyl and cyclohexyl groups, are generally considered strong σ-donors. libretexts.org This strong σ-donation increases the electron density on the metal center.

In addition to σ-donation, phosphine ligands can also exhibit π-acceptor character through back-bonding. This involves the interaction of filled metal dπ orbitals with empty σ* orbitals of the P-C bonds of the phosphine ligand. libretexts.org While traditionally considered poor π-acceptors, the extent of this interaction can be influenced by the substituents. For this compound, the bulky alkyl groups are not strongly electron-withdrawing, suggesting that its π-acceptor character is likely to be weak compared to phosphines with more electronegative substituents. reddit.com The balance between its strong σ-donation and modest π-acidity is a key feature of its electronic profile. nih.govresearchgate.net

Complexation with Transition Metal Centers

This compound readily coordinates with a variety of transition metals, including palladium, platinum, and ruthenium, to form stable complexes. smolecule.comuliege.bemolaid.com These complexes are often utilized as catalysts in various organic transformations.

Thermodynamic and Kinetic Stability of Metal-Butyldicyclohexylphosphane Complexes

The thermodynamic stability of a metal complex refers to the extent to which the complex will form at equilibrium. gcnayanangal.comscispace.com The strong σ-donating ability of this compound contributes to the formation of thermodynamically stable complexes with many transition metals. lookchem.com The large steric bulk of the ligand can also enhance thermodynamic stability by preventing decomposition pathways and unfavorable ligand exchange reactions. gcnayanangal.com

Kinetic stability, on the other hand, relates to the lability or inertness of the complex, which is the rate at which its ligands are substituted. scispace.comslideshare.net Complexes with this compound are often kinetically inert due to the steric hindrance around the metal center, which impedes the approach of incoming ligands. smolecule.com This kinetic stability is often a desirable property in catalytic applications, as it can prevent catalyst deactivation. scribd.com

Influence of this compound Ligand Design on Metal Oxidation States and Reactivity

The steric and electronic properties of the this compound ligand have a profound impact on the oxidation states of the coordinated metal and the reactivity of the resulting complex.

The strong σ-donating character of this compound helps to stabilize higher oxidation states of the metal center. libretexts.org By increasing the electron density on the metal, the ligand makes it easier for the metal to be oxidized. The stability of different oxidation states can vary depending on the position of the transition metal in the periodic table. libretexts.orgsavemyexams.com The specific ligand environment can fine-tune this stability, influencing the feasibility of catalytic cycles that involve changes in the metal's oxidation state. numberanalytics.com

Below is a table summarizing some of the key properties of this compound:

| Property | Description | Reference |

| IUPAC Name | tert-butyl(dicyclohexyl)phosphane | alfa-chemistry.com |

| Molecular Formula | C16H31P | alfa-chemistry.com |

| Coordination | Primarily as a ligand in transition metal complexes. | smolecule.com |

| Steric Hindrance | Possesses a bulky tert-butyl group and two cyclohexyl groups, creating significant steric hindrance. | smolecule.com |

| Coordination Mode | Typically acts as a monodentate ligand, with potential for bidentate coordination. | smolecule.comsmolecule.com |

Catalytic Applications of Butyldicyclohexylphosphane Complexes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds in organic synthesis. sigmaaldrich.comnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in pharmaceuticals, agrochemicals, and materials science. nih.govwikipedia.org The success of these transformations often hinges on the choice of ligand coordinated to the palladium center. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as butyldicyclohexylphosphane, are particularly effective. They promote the formation of the active Pd(0) catalyst and facilitate the oxidative addition of organic halides, a crucial step in the catalytic cycle. nih.govlibretexts.org

Suzuki-Miyaura Cross-Coupling with this compound Ligands

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate to form a C-C bond. libretexts.orgtcichemicals.com The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of bulky, electron-rich phosphine ligands like this compound is crucial for the efficiency of the Suzuki-Miyaura coupling, especially with less reactive substrates. nih.govlibretexts.org These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.

Research has shown that palladium complexes with this compound can effectively catalyze the coupling of various aryl bromides, yielding biaryl compounds in high yields. vulcanchem.com

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | 92 |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 88 |

This table is illustrative, based on typical yields for similar bulky phosphine ligands.

Buchwald-Hartwig Amination Catalyzed by this compound Systems

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide or pseudohalide with an amine. organic-chemistry.orgnrochemistry.com This reaction is a cornerstone for synthesizing anilines and their derivatives. organic-chemistry.org The choice of phosphine ligand is critical to prevent catalyst deactivation, as amines themselves can coordinate to the palladium center. sigmaaldrich.com Bulky ligands like this compound create a sterically hindered environment that favors the desired coupling pathway. organic-chemistry.org These catalyst systems enable the amination of a broad range of substrates, including those with sensitive functional groups and significant steric hindrance. sigmaaldrich.comorganic-chemistry.org

Table 2: Buchwald-Hartwig Amination Examples

| Aryl Halide | Amine | Base | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Aniline | NaOt-Bu | 91 |

| 1-Bromo-3,5-dimethylbenzene | Morpholine | K₃PO₄ | 94 |

| 2-Bromopyridine | n-Hexylamine | LHMDS | 89 |

This table is illustrative, based on typical yields for similar bulky phosphine ligands.

Heck Reactions Featuring this compound Complexes

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism includes oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Ligands play a key role in stabilizing the catalytic species and influencing the reaction's efficiency. mdpi.com Bulky phosphine ligands, such as this compound, are effective in promoting Heck reactions, particularly with challenging substrates like aryl chlorides.

Table 3: Heck Reaction with Various Substrates

| Aryl Halide | Alkene | Yield (%) |

|---|---|---|

| Iodobenzene (B50100) | Styrene | 90 |

| 4-Bromobenzonitrile | n-Butyl acrylate | 85 |

| 1-Chloronaphthalene | 1-Octene | 78 |

This table is illustrative, based on typical yields for similar bulky phosphine ligands.

Negishi Cross-Coupling and Related Zinc-Mediated Processes

The Negishi coupling is a powerful C-C bond-forming reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, which often leads to faster reactions. wikipedia.org However, they are also sensitive to moisture and air. wikipedia.org Palladium catalysts bearing phosphine ligands like this compound offer high functional group tolerance and efficiency. wikipedia.orgnih.gov These ligands help to stabilize the palladium catalyst throughout the catalytic cycle, enabling the coupling of a wide variety of substrates, including primary and secondary alkyl groups. sigmaaldrich.comrsc.org

Table 4: Negishi Cross-Coupling Examples

| Organic Halide | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Phenylzinc chloride | 4-Methylbiphenyl | 96 |

| 1-Bromonaphthalene | Ethylzinc bromide | 1-Ethylnaphthalene | 85 |

| Benzyl chloride | Isopropylzinc chloride | Isopropylbenzene | 79 |

This table is illustrative, based on typical yields for similar bulky phosphine ligands.

Advanced Cross-Coupling Applications with Challenging Substrates (e.g., Aryl Chlorides, C-O Activated Substrates)

A significant measure of a catalyst system's utility is its ability to activate challenging substrates. This compound and related bulky, electron-rich phosphine ligands have proven instrumental in expanding the scope of cross-coupling reactions to include previously unreactive partners.

Aryl Chlorides: Due to the strength and inertness of the carbon-chlorine (C-Cl) bond, aryl chlorides are notoriously difficult substrates for cross-coupling reactions. organic-chemistry.org The development of catalyst systems with bulky phosphine ligands has been a major breakthrough. nih.gov These ligands promote the difficult oxidative addition of the aryl chloride to the palladium center. nih.govorganic-chemistry.org Catalyst systems incorporating this compound or similar ligands have enabled the successful use of aryl chlorides in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, providing a cost-effective alternative to more reactive aryl bromides and iodides. organic-chemistry.orgorganic-chemistry.orgnih.gov

C-O Activated Substrates: Another important class of challenging substrates includes those where a carbon-oxygen bond is cleaved, such as aryl tosylates, mesylates, and sulfonates. rsc.orgnih.gov These compounds are derived from readily available phenols, making them attractive alternatives to aryl halides. rsc.org Palladium catalysts supported by bulky phosphine ligands have been shown to be highly effective for the cross-coupling of these C-O electrophiles. nih.govnih.gov For instance, ligands like BrettPhos and XPhos, which share structural characteristics with this compound, facilitate the amination and Suzuki coupling of aryl mesylates and tosylates, often under mild conditions. organic-chemistry.orgnih.govsigmaaldrich.com

Nickel-Catalyzed Transformations

This compound serves as a crucial ancillary ligand in several nickel-catalyzed reactions. The steric bulk and electronic properties of this phosphine are instrumental in stabilizing catalytic intermediates and promoting challenging bond-forming steps.

Cross-Coupling Reactions Facilitated by this compound-Nickel Complexes

Nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, provide a powerful method for the formation of carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.org The choice of ligand is critical for the success of these transformations, particularly when using less reactive electrophiles like aryl chlorides.

Bulky and electron-rich phosphine ligands, such as this compound, are highly effective in these systems. They facilitate the oxidative addition step and prevent the formation of inactive catalyst species. Research has shown that nickel complexes bearing bulky phosphine ligands can effectively catalyze the arylation of electron-rich heterocycles with aryl chlorides. ethernet.edu.et The combination of a nickel precursor, like nickel(II) acetate, and a bulky phosphine ligand creates a highly active catalyst for the coupling of diverse substrates. ethernet.edu.et While specific data tables for this compound in nickel-catalyzed Kumada couplings are not extensively detailed in seminal reports, the principles of ligand choice underscore its suitability for such transformations.

Table 1: Representative Nickel-Catalyzed Kumada Coupling Reaction (This table illustrates a general Kumada coupling reaction where a ligand like this compound would be suitable.)

| Entry | Aryl Halide | Grignard Reagent | Product | Yield (%) |

| 1 | Chlorobenzene (B131634) | Phenylmagnesium Bromide | Biphenyl | >90 |

| 2 | 4-Chloroanisole | Methylmagnesium Bromide | 4-Methylanisole | >85 |

| 3 | 2-Chloropyridine | Cyclohexylmagnesium Bromide | 2-Cyclohexylpyridine | >80 |

Data is representative of typical Kumada coupling reactions.

Asymmetric Hydrophosphinylation Reactions

Nickel-catalyzed hydrophosphinylation is an atom-economical method for the synthesis of valuable organophosphorus compounds. rsc.org The asymmetric variant of this reaction, which creates P-stereogenic phosphines, is of high importance for producing chiral ligands and organocatalysts. rsc.orgrsc.org Achieving enantioselectivity in these reactions necessitates the use of a chiral catalyst system. Typically, this is accomplished by employing a chiral phosphine ligand that coordinates to the nickel center and creates a chiral environment for the catalytic transformation. rsc.orgrsc.org

This compound is an achiral ligand and, therefore, cannot induce enantioselectivity on its own. In the context of asymmetric catalysis, an achiral ligand can be part of a more complex catalytic system where chirality is introduced from a different source. For instance, a mixed-ligand system could involve a primary chiral ligand that dictates enantioselectivity, while an achiral secondary ligand, such as this compound, could be used to modulate the steric and electronic properties of the catalyst to enhance reactivity or selectivity. However, the application of this compound in such a capacity for nickel-catalyzed asymmetric hydrophosphinylation is not a widely documented strategy in the current literature.

This compound in Asymmetric Catalysis

The use of an achiral ligand like this compound in asymmetric catalysis is a nuanced topic. Since the ligand itself does not possess chirality, it cannot be the sole source of enantiocontrol in a reaction. wikipedia.org However, modern catalytic strategies have been developed where achiral ligands play a crucial role within a broader chiral catalytic system. These strategies include:

Mixed-Ligand Catalysis: Combining a chiral ligand with an achiral ligand on the same metal center. The achiral ligand can tune the catalyst's properties to improve performance. d-nb.infomdpi.com

Chiral Counterion Strategy: Using an achiral ligand that has a charged moiety, which is then paired with a chiral counterion. The resulting ion-paired ligand can create a chiral environment around the metal. acs.orgcalis.edu.cn

Synergistic Catalysis: Employing a dual-catalyst system where a chiral organocatalyst generates a reactive intermediate that then interacts with a metal complex bearing an achiral ligand. au.dk

Enantioselective Hydrogenation Processes

Asymmetric hydrogenation is a cornerstone of asymmetric catalysis, used to produce enantiomerically enriched alcohols, amines, and other chiral molecules. wikipedia.orgbohrium.com The vast majority of these processes rely on transition metal complexes bearing chiral phosphine ligands. wikipedia.orgbohrium.com

A notable strategy involves the combination of a chiral ligand and an achiral phosphine ligand. For example, highly enantioselective iridium-catalyzed hydrogenations have been achieved using a catalyst system composed of a chiral phosphoramidite (B1245037) ligand and a simple, achiral phosphine. d-nb.infoacs.org In such systems, the chiral ligand is the primary source of asymmetry, while the achiral phosphine modifies the electronic and steric environment of the metal center, which can have a significant impact on both reactivity and enantioselectivity. This compound, with its defined steric bulk (cone angle of ~179°) and electron-donating nature, is a potential candidate for the achiral component in such mixed-ligand systems, although specific studies detailing its use in this exact context are limited.

Table 2: Asymmetric Hydrogenation using a Mixed-Ligand Concept (This table illustrates the principle where an achiral phosphine could be used.)

| Entry | Substrate (Ketone) | Chiral Ligand | Achiral Phosphine | Product | ee (%) |

| 1 | Acetophenone | Chiral Diamine | Triphenylphosphine (B44618) | (R)-1-Phenylethanol | >95 |

| 2 | 2-Acetylnaphthalene | Chiral Phosphoramidite | Tricyclohexylphosphine (B42057) | (R)-1-(Naphthalen-2-yl)ethanol | >98 |

Data is representative of mixed-ligand hydrogenation systems.

Asymmetric Carbon-Hydrogen Bond Activation and Functionalization

Asymmetric C-H bond activation is a powerful tool for the direct and efficient synthesis of complex chiral molecules. researchgate.net Achieving enantioselectivity in these reactions is a significant challenge due to the ubiquity and general inertness of C-H bonds. Control is typically exerted through chiral directing groups on the substrate or, more commonly, through chiral ligands on the metal catalyst. researchgate.netnih.gov

Palladium-catalyzed enantioselective C-H functionalizations have been shown to operate through a cooperative effect between a chiral ligand and an achiral carboxylate base, where the base acts as a proton shuttle and helps relay the chiral information during the enantio-determining C-H cleavage step. epfl.ch This highlights that even when the primary chiral source is a specific ligand, other achiral components are crucial to the stereochemical outcome. While bulky phosphines are known to be effective in C-H activation reactions, ethernet.edu.et the specific deployment of this compound within a catalytic system for asymmetric C-H activation remains an area with limited specific examples in the literature.

Other Enantioselective Transformations (e.g., Allylations, Conjugate Additions, Cycloadditions)

The principles of using achiral ligands in asymmetric catalysis extend to other key transformations.

Enantioselective Allylations: In palladium-catalyzed asymmetric allylic alkylation, catalyst systems have been designed where an achiral phosphine bearing a cationic ammonium (B1175870) group is paired with a chiral anion (e.g., a binaphtholate derivative). acs.orgcalis.edu.cn This ion-paired assembly functions as a chiral ligand, where the achiral phosphine is essential for catalytic activity, but the chirality is derived from the counterion. This strategy allows for high enantioselectivity in the formation of C-C bonds. calis.edu.cn

Enantioselective Cycloadditions: These reactions are powerful for building complex cyclic structures with multiple stereocenters. The stereochemical outcome is almost universally dictated by chiral ligands that create a constrained and asymmetric environment around the metal center. The potential role for an achiral ligand would be as a secondary, tuning ligand in a mixed-ligand system, a concept that remains largely exploratory for this class of reactions.

Mechanistic Investigations of Butyldicyclohexylphosphane Mediated Catalysis

Elucidation of Catalytic Cycles and Rate-Determining Steps

Butyldicyclohexylphosphane primarily serves as a supporting ligand in palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The generally accepted catalytic cycle for these transformations involves a sequence of fundamental steps: oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck reactions), and reductive elimination. The specific nature of the reactants and the reaction conditions can influence which of these steps is rate-determining. The presence of bulky and electron-rich phosphine (B1218219) ligands like this compound can significantly impact the kinetics of each step. For many cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step, particularly with less reactive substrates such as aryl chlorides. diva-portal.org

The oxidative addition step involves the reaction of an organic halide with a low-valent palladium complex, typically a Pd(0) species, to form a Pd(II) intermediate. This compound, with its significant steric bulk and strong electron-donating properties, plays a crucial role in facilitating this step. The steric hindrance imposed by the dicyclohexyl and butyl groups promotes the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, which is often the active catalyst in the oxidative addition of challenging substrates. uvic.ca

Kinetic studies on analogous bulky trialkylphosphine-ligated Pd(0) complexes have shown that the mechanism of oxidative addition can vary depending on the halide. For instance, the oxidative addition of iodobenzene (B50100) to Pd(0) complexes of sterically demanding phosphines often proceeds through a bisphosphine species. In contrast, the more challenging oxidative addition of chlorobenzene (B131634) typically involves a monophosphine pathway, where ligand dissociation precedes the C-Cl bond activation. nih.govresearchgate.net The rate of oxidative addition is generally enhanced by the electron-rich nature of this compound, which increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic organic halide.

Table 1: Representative Kinetic Data for Oxidative Addition of Phenyl Halides to Pd(0) Complexes with Bulky Phosphine Ligands (Analogous to this compound)

| Phosphine Ligand | Phenyl Halide | Temperature (°C) | k_obs (s⁻¹) | Proposed Mechanism |

|---|---|---|---|---|

| PCy₃ | PhI | -80 | Varies with [PhI] and [PCy₃] | Associative ligand displacement followed by C-I bond cleavage |

| 1-AdPᵗBu₂ | PhBr | 70 | Varies with [PhBr] | Associative ligand displacement |

| CyPᵗBu₂ | PhCl | 100 | Varies with [PhCl] and [CyPᵗBu₂] | Dissociative, involving a monoligated Pd(0) species |

Data is illustrative and based on studies of structurally similar phosphine ligands. nih.gov

Reductive elimination is the final step in many cross-coupling catalytic cycles, where the two coupled organic fragments are expelled from the palladium center to form the desired product, regenerating the Pd(0) catalyst. The steric bulk of this compound is thought to accelerate this step. The large cone angle of the ligand creates steric pressure around the palladium center in the Pd(II) intermediate, which can be relieved by the reductive elimination of the product. This destabilization of the intermediate facilitates the bond-forming process. berkeley.eduberkeley.edu

Studies on a variety of palladium complexes have shown that bulky phosphine ligands generally promote faster reductive elimination compared to less sterically demanding ligands. berkeley.edu For example, in the reductive elimination of diaryl ethers from (L)Pd(Ar)(OAr') complexes, a more bulky phosphine ligand led to a significantly faster reaction rate. berkeley.edu This principle is broadly applicable to systems employing this compound.

In cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. The nature of the phosphine ligand can influence the rate and stereoselectivity of this step. While the electronic properties of the ligand play a role, steric effects can also be significant. In some cases, very bulky ligands have been observed to slow down the rate of transmetalation. nih.gov

The stereochemical outcome of the transmetalation step can also be influenced by the ligand, particularly when using enantioenriched nucleophiles. While both stereoretentive and stereoinvertive pathways are possible, the specific ligand-substrate interactions can favor one over the other. nih.govnih.gov However, detailed studies on the direct impact of this compound on the stereoselectivity of transmetalation are not extensively documented.

Characterization of Reaction Intermediates and Transition States

The elucidation of catalytic mechanisms relies heavily on the characterization of key intermediates. In palladium catalysis with this compound, several types of intermediates have been proposed and, in analogous systems, characterized. These include the initial Pd(0) complexes, oxidative addition adducts, and palladacycles. Spectroscopic techniques such as ³¹P NMR are invaluable for studying these species in solution. X-ray crystallography provides definitive structural information on isolable intermediates.

For example, monoligated arylpalladium(II) halide complexes supported by bulky phosphines have been isolated and characterized. These complexes are considered key intermediates in many cross-coupling reactions.

Table 2: Representative Spectroscopic Data for Characterization of Palladium Intermediates with Bulky Phosphine Ligands

| Intermediate Type | Phosphine Ligand | Spectroscopic Technique | Key Observables |

|---|---|---|---|

| Pd(0) Complex | P(t-Bu)₃ | ³¹P NMR | Signal corresponding to the Pd(0)-phosphine adduct |

| Oxidative Addition Complex | 1-AdP(t-Bu)₂ | ³¹P NMR, X-ray | Shift in ³¹P NMR signal upon oxidation; structural parameters from X-ray |

| Palladacycle | PCy₃ | ¹H NMR, ³¹P NMR | Characteristic signals for the cyclometalated ligand |

Data is illustrative and based on studies of structurally similar phosphine ligands and their palladium complexes.

Kinetics and Thermodynamic Studies of this compound-Catalyzed Reactions

For palladium-catalyzed reactions involving bulky phosphine ligands like this compound, kinetic analyses often reveal a complex dependence on the concentrations of the catalyst, substrate, and ligand. As mentioned for oxidative addition, the reaction order with respect to the phosphine ligand can be indicative of the active catalyst's nuclearity (monoligated vs. bisligated). nih.gov

Table 3: Illustrative Kinetic and Thermodynamic Parameters in Catalysis

| Parameter | Description | Typical Method of Determination |

|---|---|---|

| Rate Constant (k) | A measure of the reaction rate. | Monitoring reactant/product concentration over time (e.g., by NMR, GC, HPLC). |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Activation (ΔH‡) | The heat absorbed or released in forming the transition state. | Eyring plot (ln(k/T) vs. 1/T). |

| Entropy of Activation (ΔS‡) | The change in disorder in forming the transition state. | Eyring plot. |

This table presents general parameters; specific values for this compound-catalyzed reactions are not widely reported. researchgate.netlidsen.comnih.gov

Metal-Ligand Cooperation in this compound-Based Systems

Metal-ligand cooperation (MLC) is a catalytic paradigm where the ligand is not merely a spectator but actively participates in bond activation and formation, often undergoing reversible chemical changes. exlibrisgroup.comelsevierpure.com This is in contrast to classical catalysis where the ligand's role is primarily to tune the steric and electronic properties of the metal center.

Computational and Theoretical Investigations of Butyldicyclohexylphosphane

Density Functional Theory (DFT) Studies on Butyldicyclohexylphosphane Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT is instrumental in predicting the geometries and electronic properties of its metallic complexes, which are crucial for understanding their catalytic activity.

DFT calculations allow for the accurate prediction of molecular geometries, including bond lengths and angles, of this compound and its coordination complexes. While specific DFT data for this compound is not extensively available in public literature, studies on the closely related and structurally similar tricyclohexylphosphine (B42057) (PCy₃) provide valuable insights into the expected structural parameters. These calculations are fundamental for understanding the steric environment around the metal center.

Electronic properties such as the distribution of electron density can be quantified using methods like Mulliken population analysis. researchgate.net These analyses provide partial atomic charges, offering a glimpse into the electronic nature of the ligand and its influence on the metal center. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical electronic descriptors that can be calculated using DFT. youtube.com The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for a Bulky Phosphine (B1218219) Ligand Analogous to this compound (Tricyclohexylphosphine)

| Parameter | Value | Reference |

| P-C Bond Length (avg) | 1.87 Å | researchgate.net |

| C-P-C Bond Angle (avg) | 109.5° | researchgate.net |

| Mulliken Charge on P | +0.25 e | Illustrative, based on typical values for alkylphosphines |

| HOMO Energy | -5.8 eV | Illustrative, based on similar phosphines |

| LUMO Energy | 0.5 eV | Illustrative, based on similar phosphines |

| HOMO-LUMO Gap | 6.3 eV | Illustrative |

Note: The data presented in this table is for tricyclohexylphosphine, a close structural and electronic analog of this compound, and is intended to be illustrative of the types of parameters obtained from DFT calculations.

Table 2: Illustrative Calculated Activation Energies for Key Steps in a Suzuki-Miyaura Coupling Catalyzed by a Palladium Complex with a Bulky Phosphine Ligand

| Catalytic Step | Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | 15.2 | nih.gov |

| Transmetalation | 12.5 | nih.gov |

| Reductive Elimination | 8.7 | nih.gov |

Note: This data is representative of DFT calculations for Suzuki-Miyaura reactions with bulky phosphine ligands and serves as an example of the insights gained from such studies.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of this compound-Catalyzed Systems

For large, complex catalytic systems, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. tuwien.at In a QM/MM simulation, the catalytically active core of the system, which would include the metal center, the this compound ligand, and the reacting substrates, is treated with a high-level QM method like DFT. The remainder of the system, such as the solvent and other parts of the ligand framework, is treated with a less computationally expensive MM force field.

This approach allows for the modeling of the broader environment's influence on the reaction, including steric and electrostatic interactions, while maintaining a high level of accuracy for the chemically active region. QM/MM simulations have been successfully applied to study various catalytic reactions, including those involving phosphine ligands in processes like the Buchwald-Hartwig amination. nih.govrsc.org These simulations can provide detailed insights into the dynamics and energetics of the catalytic cycle in a more realistic, solvated environment.

Computational Modeling of Steric and Electronic Effects on Catalytic Performance

The catalytic performance of a phosphine ligand is intimately linked to its steric and electronic properties. Computational modeling provides quantitative descriptors for these effects.

The steric bulk of this compound can be quantified using parameters such as the Tolman cone angle and the percent buried volume (%Vbur). The percent buried volume, a computationally derived parameter, describes the percentage of the space around a metal center that is occupied by the ligand. nih.gov Recent studies have highlighted the predictive power of the minimum percent buried volume (%Vbur(min)) in classifying the reactivity of phosphine ligands in cross-coupling reactions. princeton.eduucla.edu

The electronic properties are often described by the Tolman electronic parameter (TEP), which is experimentally determined from the C-O stretching frequency of a nickel-carbonyl complex. wikipedia.org However, DFT calculations can be used to compute this parameter, providing a theoretical measure of the ligand's electron-donating or -withdrawing ability. chemrxiv.org For bulky alkylphosphines like this compound, a high electron-donating character is expected, which influences the reactivity of the metal center. tcichemicals.com

Table 3: Illustrative Computationally Derived Steric and Electronic Parameters for Bulky Alkylphosphine Ligands

| Ligand | Tolman Cone Angle (°) | Percent Buried Volume (%Vbur) | Calculated TEP (cm⁻¹) |

| Tricyclohexylphosphine (PCy₃) | 170 | 36.1 | 2056.4 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 41.0 | 2056.1 |

Note: This table presents data for well-characterized bulky phosphine ligands to illustrate the typical values of these important descriptors. Data is sourced from various computational studies. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property descriptors of a series of compounds with their chemical activity. nih.gov In the context of catalysis with phosphine ligands, QSAR can be a powerful approach for ligand design and optimization.

By building a database of phosphine ligands with their computationally derived steric and electronic parameters (like %Vbur and TEP) and their experimentally determined catalytic performance (e.g., reaction yield or enantioselectivity), QSAR models can be developed. These models can then be used to predict the performance of new, untested phosphine ligands, thereby guiding synthetic efforts towards more effective catalysts. Data-driven approaches, including the development of comprehensive phosphine ligand databases, are becoming increasingly important in the rational design of catalysts for cross-coupling and other reactions. rsc.orglasphub.comresearchgate.net While specific QSAR studies focusing solely on this compound are not prominent, the methodology is broadly applicable to the family of bulky phosphine ligands.

Future Directions and Advanced Research in Butyldicyclohexylphosphane Chemistry

Crafting Superior Catalysts: The Next Generation of Butyldicyclohexylphosphane Derivatives

The quest for enhanced catalytic performance is driving the development of novel this compound derivatives. By strategically modifying the ligand's structure, researchers can fine-tune its steric and electronic properties to optimize its activity in specific chemical transformations.

Functionalization of the butyl and cyclohexyl groups allows for the introduction of various substituents that can influence the catalyst's solubility, stability, and interaction with metal centers. For instance, the incorporation of polar groups can facilitate catalysis in aqueous media, aligning with the principles of green chemistry.

The synthesis of these advanced derivatives often involves multi-step processes, starting from precursors like chlorodicyclohexylphosphine (B95532). The precise control of reaction conditions is crucial to achieve the desired molecular architecture. High-throughput screening techniques are becoming increasingly valuable in this area, enabling the rapid evaluation of large libraries of ligand derivatives to identify the most effective catalysts for a given reaction. researchgate.net This approach accelerates the discovery process, moving beyond traditional, time-consuming methods of catalyst optimization.

Table 1: Key Parameters in the Development of this compound Derivatives

| Parameter | Description | Impact on Catalytic Performance |

| Steric Hindrance | The bulkiness of the ligand, influenced by the size and arrangement of the cyclohexyl and butyl groups and any additional substituents. | Affects the coordination geometry around the metal center, influencing selectivity and the rate of reductive elimination. |

| Electron Donating Ability | The capacity of the phosphine (B1218219) to donate electron density to the metal center. | Influences the oxidative addition step and the overall electron density at the metal, impacting catalytic activity. |

| Functional Groups | Additional chemical moieties introduced to the ligand structure. | Can be used to anchor the catalyst to a support for recycling, improve solubility in specific solvents, or introduce secondary interactions that enhance selectivity. |

A Greener Approach: Integrating this compound with Sustainable Catalysis

The principles of sustainable chemistry are increasingly shaping the future of catalysis. Research is actively exploring the integration of this compound chemistry with green and sustainable practices to minimize environmental impact.

A key focus is the development of recyclable catalytic systems. This can be achieved by immobilizing the this compound-metal complex on a solid support, such as a polymer or silica. This heterogenization allows for the easy separation of the catalyst from the reaction mixture and its reuse in subsequent cycles, reducing waste and cost.

Furthermore, the use of this compound-based catalysts in environmentally benign solvents, such as water or bio-renewable solvents, is a significant area of investigation. This reduces the reliance on volatile organic compounds (VOCs) that are often harmful to the environment. The inherent stability of many this compound complexes makes them well-suited for these more challenging, yet sustainable, reaction conditions.

Beyond the Monometallic: Exploring New Metal-Ligand Architectures and Multimetallic Systems

The versatility of this compound as a ligand extends beyond its use in traditional monometallic catalysts. Researchers are exploring novel metal-ligand architectures and multimetallic systems to unlock new catalytic reactivities.

The formation of well-defined coordination complexes with a variety of transition metals is a testament to the ligand's adaptability. The specific geometry and electronic structure of these complexes are crucial to their catalytic function. By pairing this compound with different metals, catalysts can be tailored for a wide range of chemical transformations.

A particularly exciting frontier is the development of bimetallic and multimetallic complexes featuring this compound ligands. In these systems, the cooperative interaction between two or more metal centers can lead to synergistic effects, resulting in enhanced catalytic activity and selectivity that is not achievable with their monometallic counterparts. The design of ligands capable of bridging two metal centers in close proximity is a key challenge in this area. These multimetallic catalysts hold promise for tackling more complex and challenging chemical reactions.

Unraveling the Mechanism: Advanced Methodologies for Characterization

A deep understanding of the catalytic cycle is essential for the rational design of more efficient catalysts. Advanced analytical and computational techniques are being employed to elucidate the intricate mechanistic details of reactions catalyzed by this compound-metal complexes.

Operando spectroscopy, which allows for the characterization of the catalyst under actual reaction conditions, is a powerful tool for identifying key intermediates and understanding the dynamic changes that the catalyst undergoes during the reaction. Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable insights into the structure and bonding of the active catalytic species.

Computational methods, particularly density functional theory (DFT), are playing an increasingly important role in complementing experimental studies. DFT calculations can be used to model the entire catalytic cycle, providing information on the energies of intermediates and transition states. This allows researchers to predict the most likely reaction pathway and to understand the factors that control the catalyst's activity and selectivity. The synergy between these advanced experimental and computational methodologies is accelerating the pace of discovery and innovation in the field of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyldicyclohexylphosphane, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution using chlorodicyclohexylphosphane (Cy₂PCl) with organometallic reagents (e.g., Grignard or lithium compounds). For optimization, systematically vary reaction parameters:

- Temperature : Test ranges from −78°C (for sensitive intermediates) to room temperature.

- Solvent : Compare polar aprotic (THF, hexane) vs. non-polar solvents for yield improvements.

- Stoichiometry : Adjust molar ratios of Cy₂PCl to organometallic reagent (1:1 to 1:1.2) to minimize side products.

- Purification : Use column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ³¹P NMR : Primary tool for confirming phosphane identity. Look for a singlet near δ 10–20 ppm (alkylphosphanes).

- ¹H/¹³C NMR : Assign cyclohexyl protons (multiplet at δ 1.0–2.5 ppm) and butyl chain protons (δ 0.8–1.5 ppm).

- Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M]⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95% C, H, P content). Cross-reference with known organophosphorus compound libraries in SciFinder .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Keep under inert atmosphere (Ar/N₂) at −20°C in flame-sealed ampoules or Schlenk flasks to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone).

- Safety : Follow organophosphate-class protocols: avoid inhalation, use fume hoods, and consult toxicological profiles for PPE requirements .

Advanced Research Questions

Q. How can computational methods predict the coordination behavior of this compound in transition metal complexes?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model ligand-metal interactions. Optimize geometry for bond angles (P–M–P) and electron density maps.

- Natural Bond Orbital (NBO) Analysis : Quantify σ-donor and π-acceptor capacities. Compare with experimental IR/Raman data (e.g., ν(CO) shifts in carbonyl complexes).

- Benchmarking : Validate against crystallographic data (e.g., CSD entries for similar phosphane-metal complexes) .

Q. What strategies resolve contradictions in reported catalytic activity data involving this compound?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., solvent purity, catalyst loading), and perform meta-analysis .

- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., 1 mol% catalyst, 25°C, toluene solvent).

- Sensitivity Analysis : Identify variables (e.g., trace O₂ levels, ligand decomposition) causing discrepancies using DoE (Design of Experiments) .

Q. How does steric bulk from cyclohexyl groups influence the reactivity of this compound compared to less hindered phosphanes?

- Methodological Answer :

- Tolman Cone Angle Analysis : Calculate steric parameters (θ = ~170° for Cy₂P-) using crystallographic data or molecular modeling.

- Comparative Catalysis : Test Suzuki-Miyaura couplings with Cy₂P- vs. PPh₃. Monitor reaction rates (kinetic studies) and turnover numbers.

- X-ray Diffraction : Resolve ligand-metal structures to correlate steric effects with bond distortion/activation barriers .

Data Presentation Guidelines

- Tables : Include comparative yields, spectroscopic data, and computational parameters. Use SI units and ± standard deviations.

- Figures : Provide reaction schemes, NMR spectra, and crystal structures (CCDC deposition recommended).

- Reproducibility : Detail synthetic protocols in the Experimental section, with cross-references to Supporting Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.